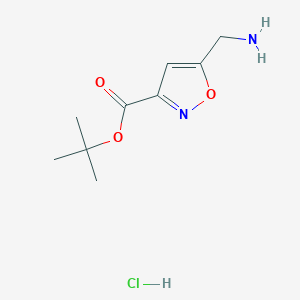

tert-butyl5-(aminomethyl)-1,2-oxazole-3-carboxylatehydrochloride

Description

tert-butyl5-(aminomethyl)-1,2-oxazole-3-carboxylate hydrochloride is a heterocyclic organic compound featuring a 1,2-oxazole (isoxazole) core substituted with an aminomethyl group at position 5 and a tert-butyl carboxylate ester at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications. This compound is primarily utilized as a building block in pharmaceutical chemistry, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory disorders. Its structural attributes—including the electron-rich isoxazole ring, bulky tert-butyl ester, and ionizable aminomethyl group—contribute to its reactivity and versatility in medicinal chemistry workflows .

Properties

IUPAC Name |

tert-butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.ClH/c1-9(2,3)13-8(12)7-4-6(5-10)14-11-7;/h4H,5,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBINPWIRLLMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NOC(=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl5-(aminomethyl)-1,2-oxazole-3-carboxylatehydrochloride typically involves the reaction of tert-butyl5-(aminomethyl)-1,2-oxazole-3-carboxylate with hydrochloric acid. The tert-butyl group can be introduced using tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The aminomethyl group can be introduced through reductive amination reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl5-(aminomethyl)-1,2-oxazole-3-carboxylatehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different substituents, while reduction can produce various reduced heterocycles.

Scientific Research Applications

tert-Butyl5-(aminomethyl)-1,2-oxazole-3-carboxylatehydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl5-(aminomethyl)-1,2-oxazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the physicochemical and functional properties of tert-butyl5-(aminomethyl)-1,2-oxazole-3-carboxylate hydrochloride, a comparative analysis with structurally or functionally analogous compounds is presented below.

Structural and Functional Group Comparison

The compound shares key functional groups with several pharmacologically active molecules:

- Isoxazole core : Imparts aromaticity and metabolic stability.

- Aminomethyl group: Enhances water solubility and enables hydrogen bonding.

- Carboxylate ester (tert-butyl) : Provides steric bulk, improving lipophilicity and enzymatic stability compared to methyl or ethyl esters.

Physicochemical and Pharmacological Properties

The table below summarizes critical data for tert-butyl5-(aminomethyl)-1,2-oxazole-3-carboxylate hydrochloride and comparable compounds:

Key Observations

Solubility :

- The tert-butyl group in the target compound reduces water solubility compared to gabapentin but improves lipid membrane permeability. Its hydrochloride salt mitigates insolubility issues common with neutral heterocycles.

- Amitriptyline and milnacipran, despite larger molecular weights, exhibit high water solubility due to their ionizable amine groups and salt forms .

Stability and Reactivity :

- The tert-butyl ester offers superior hydrolytic stability compared to methyl or ethyl esters, making the compound suitable for prolonged storage and stepwise synthetic protocols .

- The isoxazole ring’s metabolic stability contrasts with gabapentin’s flexible cyclohexane backbone, which undergoes rapid renal clearance .

Milnacipran’s cyclopropane-carboxamide structure highlights the role of rigid frameworks in enhancing target affinity—a design principle applicable to derivatives of the target compound .

Biological Activity

Tert-butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

This structure includes an oxazole ring, a carboxylate group, and an aminomethyl substituent, which contribute to its biological properties.

Tert-butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate hydrochloride exhibits several mechanisms of action that make it a candidate for therapeutic applications:

- Inhibition of Enzyme Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes in target organisms.

- Antimicrobial Activity : There is evidence indicating that the compound has antimicrobial properties, particularly against certain strains of bacteria and fungi. This is attributed to its ability to disrupt cellular membranes or inhibit vital metabolic functions.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against bacterial strains |

| Alteration of the carboxylate group | Enhanced solubility and bioavailability |

| Variation in alkyl chain length | Modulation of lipophilicity and membrane penetration |

Research has shown that specific structural features are essential for maintaining the desired biological activity while minimizing toxicity.

Case Studies

Several studies have investigated the efficacy of tert-butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate hydrochloride in various biological contexts:

- Antitubercular Activity : A study reported that derivatives of this compound demonstrated significant growth inhibition against Mycobacterium tuberculosis, particularly against multidrug-resistant strains. The compounds maintained low cytotoxicity towards eukaryotic cells while exhibiting high selectivity towards mycobacterial targets .

- Antifungal Properties : Another investigation highlighted the antifungal potential of this compound against Candida albicans. The mechanism was linked to disruption of ergosterol biosynthesis, a critical component of fungal cell membranes.

- Cytotoxicity Studies : In vitro assays revealed that tert-butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate hydrochloride exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a potential role in cancer therapy .

Research Findings

Recent research findings emphasize the importance of further exploring the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Metabolic Stability : Studies indicate that modifications to the oxazole ring can enhance metabolic stability, reducing clearance rates in human liver microsomes .

- Synergistic Effects : Combinations with other antimicrobial agents have shown synergistic effects, enhancing overall efficacy against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.